Cas no 1279894-07-3 (3-Iodo-1H-pyrazolo[3,4-b]pyrazine)
![3-Iodo-1H-pyrazolo[3,4-b]pyrazine structure](https://www.kuujia.com/scimg/cas/1279894-07-3x500.png)
3-Iodo-1H-pyrazolo[3,4-b]pyrazine Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-1H-pyrazolo[3,4-b]pyrazine
- 3-iodo-2H-pyrazolo[3,4-b]pyrazine
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- Inchi: 1S/C5H3IN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10)
- InChI Key: ZSGUAESGUQLPGS-UHFFFAOYSA-N
- SMILES: IC1=C2C(N=CC=N2)=NN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Topological Polar Surface Area: 54.5
- XLogP3: 0.5
3-Iodo-1H-pyrazolo[3,4-b]pyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A099002252-25g |
3-Iodo-1H-pyrazolo[3,4-b]pyrazine |
1279894-07-3 | 95% | 25g |
4,727.52 USD | 2021-06-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638996-5g |
3-Iodo-1H-pyrazolo[3,4-b]pyrazine |
1279894-07-3 | 98% | 5g |
¥32109.00 | 2024-08-09 | |
Alichem | A099002252-5g |
3-Iodo-1H-pyrazolo[3,4-b]pyrazine |
1279894-07-3 | 95% | 5g |
2,170.80 USD | 2021-06-01 | |
Alichem | A099002252-10g |
3-Iodo-1H-pyrazolo[3,4-b]pyrazine |
1279894-07-3 | 95% | 10g |
3,067.26 USD | 2021-06-01 |
3-Iodo-1H-pyrazolo[3,4-b]pyrazine Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on 3-Iodo-1H-pyrazolo[3,4-b]pyrazine
Recent Advances in the Application of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1279894-07-3) in Chemical Biology and Pharmaceutical Research
3-Iodo-1H-pyrazolo[3,4-b]pyrazine (CAS: 1279894-07-3) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its unique structural features, including the presence of both pyrazole and pyrazine rings, make it a valuable scaffold for drug discovery and medicinal chemistry.
Recent studies have highlighted the potential of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine in the design of selective kinase inhibitors. Kinases play a critical role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have utilized this compound to develop novel inhibitors targeting specific kinases, with promising results in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a derivative of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine in inhibiting a key oncogenic kinase, leading to reduced tumor growth in vivo.
In addition to its role in kinase inhibitor development, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine has been explored as a building block for the synthesis of fluorescent probes and imaging agents. Its ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allows for the introduction of diverse functional groups, enabling the creation of tailored probes for biological imaging. A recent study in Chemical Communications reported the use of this compound in the development of a near-infrared fluorescent probe for real-time monitoring of enzymatic activity in live cells.
The synthetic accessibility of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine has also been a focus of recent research. Optimized synthetic routes have been developed to improve yield and purity, making it more accessible for large-scale applications. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis of this compound, highlighting its potential for industrial-scale production. These advancements are expected to facilitate its broader adoption in drug discovery and chemical biology research.
Despite its promising applications, challenges remain in the utilization of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine. Issues such as stability under certain reaction conditions and the need for further optimization of its derivatives for improved pharmacokinetic properties are areas of ongoing investigation. Future research directions may include the exploration of its use in covalent inhibitor design and the development of bifunctional molecules for targeted therapy. As the field continues to evolve, this compound is likely to play an increasingly important role in the discovery of new therapeutic agents and chemical tools.
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